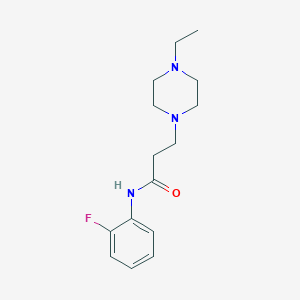

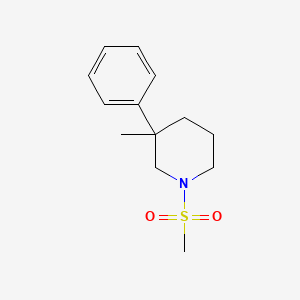

3-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)propanamide, also known as EFPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFPP is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are known for their significant role in drug design, offering a broad spectrum of therapeutic uses. These include acting as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine agents, as well as agents for pain relief and imaging applications. The structural modification of the piperazine nucleus can lead to noticeable differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their broad potential across various therapeutic areas (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Structural Activity Relationship (SAR) and Design

The SAR of piperazine derivatives and their analogues plays a crucial role in understanding their mechanism of action and optimizing their therapeutic efficacy. This is particularly evident in the design of ligands for D2-like receptors, where arylalkyl substituents can significantly improve the potency and selectivity of the binding affinity, demonstrating the critical role of specific pharmacophoric groups in enhancing the therapeutic potential of these compounds (D. Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine's versatility is further illustrated by its application in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine as a vital building block in anti-TB molecules has led to the development of several potent anti-mycobacterial agents. This highlights the importance of piperazine derivatives in addressing the challenges posed by drug resistance in tuberculosis treatment (P. Girase et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZXFVFFKRWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)

![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)

![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)

phosphinic acid](/img/structure/B5533944.png)

![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)

![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)